An In-depth Technical Guide to 1-Dodecanol: Structure, Properties, and Analysis
An In-depth Technical Guide to 1-Dodecanol: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 1-dodecanol, also known as lauryl alcohol, a long-chain fatty alcohol with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its utility as a surfactant, emollient, and chemical intermediate makes a thorough understanding of its properties essential for formulation and synthesis.[1][2][3][4]
Chemical Structure and Functional Groups
1-Dodecanol is a primary fatty alcohol characterized by a 12-carbon aliphatic chain.[2][5] Its chemical formula is C₁₂H₂₆O, with the systematic IUPAC name dodecan-1-ol.[5][6][7] The molecule's structure consists of two primary components:
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A long, nonpolar hydrocarbon tail: This dodecyl group (CH₃(CH₂)₁₁) is responsible for the molecule's lipophilic (fat-loving) and hydrophobic (water-repelling) characteristics.
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A polar hydroxyl (-OH) functional group: Positioned at the terminal carbon (C1), this group imparts a slight polarity to the molecule, allowing it to engage in hydrogen bonding.[8]
This amphipathic nature—possessing both hydrophobic and hydrophilic properties—is fundamental to its function as a surfactant and emulsifying agent.[1] The primary alcohol functional group is the site of its key chemical reactions, such as esterification and oxidation.
Caption: Chemical structure of 1-Dodecanol (C₁₂H₂₆O).
Quantitative Data Summary
The physical and chemical properties of 1-dodecanol are critical for its application in various formulations and synthesis processes. The following table summarizes key quantitative data for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆O | [2][6][7] |
| Molar Mass | 186.34 g/mol | [2][6][7] |
| Appearance | Colorless solid or thick liquid | [2][7][9] |
| Odor | Floral, fatty odor | [2][9] |
| Melting Point | 24 °C (75 °F; 297 K) | [2][3][9] |
| Boiling Point | 259 °C (498 °F; 532 K) | [2][3] |
| Density | 0.8309 g/mL at 25 °C | [2][9] |
| Solubility in Water | 0.004 g/L | [2][3][10] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and acetone | [8][11] |
| Flash Point | 127 °C (261 °F; 400 K) | [3] |
| Refractive Index (n20/D) | 1.442 | [9][11] |
Experimental Protocols
Accurate quantification and purity assessment are crucial for research and quality control. Gas Chromatography (GC) is a standard technique for the analysis of volatile compounds like 1-dodecanol. The following protocol describes a typical method for its analysis using a Flame Ionization Detector (GC-FID).
Protocol: Purity Analysis of 1-Dodecanol by Gas Chromatography (GC-FID)
Objective: To determine the purity of a 1-dodecanol sample and quantify any related impurities.
Materials:
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1-Dodecanol sample
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High-purity solvent (e.g., Hexane or Dichloromethane)
-
Internal Standard (IS), if required (e.g., 1-undecanol or another long-chain alcohol not present in the sample)
-
GC vials with caps
-
Volumetric flasks and pipettes
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
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Capillary Column: A mid-polarity column such as a DB-5ms or HP-INNOWax is suitable. (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[12]
-
Data acquisition and processing software
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-dodecanol at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
If using an internal standard, prepare a separate stock solution of the IS (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the 1-dodecanol stock solution to cover the expected concentration range. Add a constant, known amount of the internal standard to each calibration standard.
-
Prepare the sample for analysis by accurately weighing and dissolving it in the solvent to a known volume. The target concentration should fall within the range of the calibration curve. Add the same amount of internal standard as used in the calibration standards.
-
-
GC-FID Instrument Conditions:
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be optimized based on sample concentration)[12]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min[12]
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Final Hold: 5 minutes at 250°C[12]
-
-
Makeup Gas (e.g., Helium): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Data Analysis:
-
Integrate the peak areas for 1-dodecanol and any impurities.
-
If using an internal standard, calculate the response factor for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio.
-
Determine the concentration of 1-dodecanol in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage area (Area %) by dividing the peak area of 1-dodecanol by the total area of all peaks and multiplying by 100.
-
Caption: Experimental workflow for GC-FID purity analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]
- 6. 1-Dodecanol [webbook.nist.gov]
- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1-Dodecanol | 112-53-8 [chemicalbook.com]
- 10. 1-Dodecanol for synthesis 112-53-8 [sigmaaldrich.com]
- 11. 1-Dodecanol [bluewaterchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
